The synthesis of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves several key steps:
Recent advancements have also introduced pericyclic reactions as alternative synthetic routes, allowing for more efficient one-pot syntheses that could be scaled up for industrial applications .
The molecular formula for 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 233.24 g/mol. Its structure includes:
The presence of these functional groups significantly influences the compound's reactivity and interaction with biological targets.
The reactivity of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be explored through various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds like 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors. For example:
Understanding these mechanisms provides insights into how structural modifications can enhance therapeutic efficacy.
The physical properties of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications.
The applications of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine span several fields:
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in drug design, characterized by a fused bicyclic architecture comprising a five-membered pyrazole ring annulated with a six-membered pyrimidine ring. This core exhibits planar rigidity, facilitating optimal interactions with biological targets through π-π stacking and hydrogen bonding [2] [4]. Its structural versatility allows diverse substitutions at positions 3, 5, and 7, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [4]. Notably, the nitrogen-rich framework mimics purine bases, allowing competitive binding at ATP sites of kinases—a feature exploited in oncology therapeutics like dinaciclib (inhibitor of cyclin-dependent kinases) and dorsomorphin (bone morphogenetic protein inhibitor) [4] [8]. The scaffold’s synthetic accessibility via condensation of aminopyrazoles with 1,3-dicarbonyl equivalents further enhances its utility as a platform for combinatorial chemistry [4].
Table 1: Structural and Physicochemical Properties of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Property | Value | Reference |
---|---|---|
CAS Number | 827588-71-6 | [1] [3] |
Molecular Formula | C₁₁H₁₀F₃N₃S | [1] [3] |
Molecular Weight | 273.28 g/mol | [1] [3] |
SMILES | FC(C1CC(C2=CC=CS2)NC3=CC=NN13)(F)F | [1] |
Hydrogen Bond Acceptors | 6 | [3] |
Topological Polar Surface Area | 55.7 Ų | [7] |
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocycles emerged as a pivotal advancement in medicinal chemistry during the late 20th century. The CF₃ group exerts profound electronic effects, characterized by high electronegativity (σₘ = 0.38–0.40) and lipophilicity (Hansch-Leo πR = 1.04), which enhance membrane permeability and metabolic stability [5] [9]. Early applications focused on agrochemicals (e.g., pyrazophos) and anxiolytics (e.g., ocinaplon), demonstrating improved bioactivity profiles compared to non-fluorinated analogs [4]. The development of robust synthetic methodologies—including nucleophilic trifluoromethylation, palladium-catalyzed cross-coupling, and radical trifluoromethylation—enabled precise installation of CF₃ onto pyrazolo[1,5-a]pyrimidines [5]. This culminated in compounds like 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, where the CF₃ group at position 7 sterically blocks metabolic oxidation while optimizing target engagement through hydrophobic interactions [2] [8].
Table 2: Electronic and Lipophilic Parameters of Key Substituents
Group | Hammett σₘ | Hansch-Leo πR | Role in Bioactivity | |
---|---|---|---|---|
Trifluoromethyl | 0.38–0.40 | 1.04 | Enhances metabolic stability, electron-withdrawing | [5] |
Thiophene | – | 0.80 | Improves π-stacking, moderate lipophilicity | [4] |
The synergy between the thiophene moiety and the trifluoromethyl group in 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine underpins its pharmacological potential. The thiophene ring at position 5 contributes to:
Concurrently, the trifluoromethyl group at position 7:
Table 3: Biological Targets of Pyrazolo[1,5-a]Pyrimidine Derivatives Featuring Thiophene/Trifluoromethyl Groups
Target | Biological Effect | Example Compound | |
---|---|---|---|
Protein Kinases (CK2, EGFR) | ATP-competitive inhibition, anticancer | Dinaciclib analogs | [2] [4] |
PI3Kδ | Anti-inflammatory, asthma management | Indol-4-yl-pyrazolo[1,5-a]pyrimidines | [8] |
Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Derivatives of zaleplon | [4] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8